4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline
Overview
Description
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline, also known as CFMA, is a small molecule that is used in a variety of scientific research applications. CFMA is a synthetic organic compound that has the molecular formula C7H11ClFN2O and a molecular weight of 192.6 g/mol. CFMA is a colorless, water-soluble compound that has a variety of properties and applications.
Scientific Research Applications
Pharmaceuticals
“4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” may be used in the development of pharmaceutical compounds due to its structural similarity to other compounds used in medicine. For example, related compounds have been used in the synthesis of quinazoline derivatives, which are known for their therapeutic properties .
Material Science
In material science, this compound could be involved in the creation of new materials with specific properties, such as enhanced durability or conductivity. The presence of fluorine atoms could contribute to the material’s resistance to degradation or its reactivity .
Chemical Synthesis
The compound could serve as a building block in chemical synthesis, particularly in the formation of complex molecules. Its halogenated nature might make it a good candidate for substitution reactions, which are fundamental in organic synthesis .
Analytical Chemistry
In analytical chemistry, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be used as a standard or reagent due to its unique chemical structure. It might help in the identification or quantification of substances within a sample .
Agriculture
Considering its potential reactivity, this compound might find applications in the development of agrochemicals such as pesticides or herbicides. The presence of chlorine and fluorine could enhance the efficacy of these products .
Environmental Science
In environmental science, research could explore the compound’s breakdown products and their impact on ecosystems. Understanding its degradation could inform pollution control strategies .
Biotechnology
The compound might be used in biotechnological applications, possibly as a part of a biochemical pathway or as a marker for certain genetic modifications .
Nanotechnology
Lastly, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be utilized in nanotechnology for the creation of nanostructures or as a component in nanodevices due to its potential reactivity and ability to form stable complexes .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity .
Mode of Action
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline interacts with its targets by binding to the active site, thereby inhibiting the activity of the target enzyme. This results in potent inhibition of DNA-PK autophosphorylation in cancer cell lines .
Biochemical Pathways
The inhibition of dna-pk can impact the dna repair pathway, particularly the non-homologous end joining (nhej) pathway, which is a major pathway for repairing double-strand breaks in dna .
Result of Action
The molecular and cellular effects of 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline’s action are likely related to its inhibition of DNA-PK. This could potentially lead to an accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation .
properties
IUPAC Name |
4-chloro-5-fluoro-2-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLZPGQJSQNXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.